Product packaging for L-CitrullineDL-malate(Cat. No.:)

L-CitrullineDL-malate

Cat. No.: B12318941
M. Wt: 309.27 g/mol
InChI Key: DROVUXYZTXCEBX-UHFFFAOYSA-N
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Description

Compositional Basis and Synergistic Biochemical Relevance

L-Citrulline DL-Malate is a salt composed of L-Citrulline and DL-Malate. reddragonnutritionals.com The combination is not arbitrary; it is based on the distinct and complementary roles each molecule plays in cellular metabolism. reddragonnutritionals.comnih.gov The synergistic relationship between L-Citrulline and DL-Malate is thought to enhance their individual effects, particularly in the context of energy metabolism and the management of metabolic stress. reddragonnutritionals.comresearchgate.net

The biochemical relevance of this synergy lies in the interplay between the urea (B33335) cycle, in which L-Citrulline is a key intermediate, and the tricarboxylic acid (TCA) cycle, where malate (B86768) is a crucial component. reddragonnutritionals.comnih.gov It is hypothesized that by providing both substrates simultaneously, L-Citrulline DL-Malate can support both the removal of ammonia (B1221849), a byproduct of intense metabolic activity, and enhance cellular energy production. reddragonnutritionals.comnih.govresearchgate.net This dual action is the primary focus of research into its potential applications in exercise science and clinical conditions characterized by metabolic dysfunction.

Fundamental Biochemical Roles of L-Citrulline

L-Citrulline is a non-essential amino acid, meaning the body can synthesize it endogenously. mdpi.comwebmd.com Unlike most amino acids, it is not used in the synthesis of proteins. webmd.comdrugbank.com Its primary biochemical roles are centered around two key metabolic pathways: the urea cycle and the nitric oxide (NO) pathway.

Urea Cycle:

A primary function of L-Citrulline is its role as an intermediate in the urea cycle. webmd.comnutrilink.co.uk This cycle, which primarily occurs in the liver, is responsible for converting toxic ammonia into urea, which is then excreted by the kidneys. mdpi.com By participating in this cycle, L-Citrulline aids in the detoxification of ammonia, a substance that can accumulate during high-intensity exercise and contribute to fatigue. reddragonnutritionals.commdpi.com

Nitric Oxide Synthesis:

L-Citrulline is a precursor to the amino acid L-Arginine. drugbank.comwebmd.com In the body, L-Citrulline is converted to L-Arginine, which can then be used by the enzyme nitric oxide synthase (NOS) to produce nitric oxide (NO). drugbank.comnumberanalytics.com Nitric oxide is a critical signaling molecule involved in vasodilation, the widening of blood vessels. webmd.comnumberanalytics.com This process can lead to improved blood flow, which enhances the delivery of oxygen and nutrients to tissues. wellbeingnutrition.comnumberanalytics.com

Table 1: Key Biochemical Roles of L-Citrulline

Biochemical Pathway Role of L-Citrulline Key Outcome
Urea Cycle Intermediate in the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to argininosuccinate (B1211890). mdpi.comdrugbank.com Detoxification of ammonia into urea. reddragonnutritionals.commdpi.comwebmd.com
Nitric Oxide (NO) Pathway Precursor to L-Arginine, the substrate for nitric oxide synthase (NOS). drugbank.comnootropicsdepot.com Production of nitric oxide (NO), leading to vasodilation. wellbeingnutrition.comwebmd.comnumberanalytics.com

Fundamental Biochemical Roles of DL-Malate

DL-Malate is the salt of malic acid, a dicarboxylic acid that exists in two stereoisomeric forms: L-malate and D-malate. wikipedia.org L-malate is the naturally occurring isomer and plays a central role in cellular energy production as an intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgwikipedia.org

Tricarboxylic Acid (TCA) Cycle:

The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgnih.gov Malate is a key intermediate in this cycle. plos.org L-malate is formed from fumarate (B1241708) and is then oxidized to oxaloacetate, a reaction that reduces NAD+ to NADH. plos.orgunl.edu This production of NADH is crucial as it is a primary carrier of electrons for the electron transport chain, which ultimately generates the majority of the cell's adenosine (B11128) triphosphate (ATP), the main currency of cellular energy. wikipedia.org

By participating in the TCA cycle, malate contributes directly to the cell's capacity for aerobic energy production. reddragonnutritionals.comnumberanalytics.com It is also involved in the malate-aspartate shuttle, a system that transports electrons produced during glycolysis across the mitochondrial membrane for use in oxidative phosphorylation. nih.govnih.gov

Table 2: Key Biochemical Roles of DL-Malate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O8 B12318941 L-CitrullineDL-malate

Properties

IUPAC Name

2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVUXYZTXCEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Intermediary Metabolism of L Citrulline Dl Malate

L-Citrulline Metabolic Transformations

L-citrulline is a key intermediate in several metabolic pathways, with its metabolism being closely intertwined with that of L-arginine. researchgate.net The metabolic transformations of L-citrulline primarily occur through three main pathways: the urea (B33335) cycle, the arginine-citrulline-nitric oxide cycle, and arginine biosynthesis involving systemic exchange between the gut and kidneys. researchgate.net

Urea Cycle Dynamics and Ammonia (B1221849) Scavenging Mechanisms

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a neurotoxic byproduct of protein catabolism. drugbank.comuniprot.org L-citrulline plays a central role in this cycle. drugbank.com Within the liver, L-citrulline is synthesized from ornithine and carbamoyl (B1232498) phosphate (B84403) by the enzyme ornithine transcarbamylase (OTC). mdpi.combevital.no It is then converted to argininosuccinate (B1211890) by argininosuccinate synthetase (ASS), a reaction that incorporates a second nitrogen atom from aspartate. drugbank.comuniprot.orgmdpi.com Argininosuccinate is subsequently cleaved to form L-arginine and fumarate (B1241708), and the cycle is completed when arginase metabolizes L-arginine into urea and ornithine. mdpi.com

During intense physical activity, the rate of ammonia production can exceed its clearance, leading to accumulation in the muscles and blood, which contributes to fatigue. swolverine.comunirioja.es Supplementation with L-citrulline can enhance the urea cycle's capacity to clear this excess ammonia. swolverine.comunirioja.escambridgecommodities.com By providing an additional substrate for the urea cycle, L-citrulline helps to drive the conversion of ammonia into the less toxic compound, urea, which is then excreted by the kidneys. mdpi.comumk.pl This ammonia-buffering effect can delay the onset of muscle fatigue and improve exercise performance. mdpi.comunirioja.es

Studies have shown that L-citrulline administration can increase plasma urea concentration, indicating an enhanced rate of the urea cycle, and can suppress exercise-induced hyperammonemia. mdpi.com In cases of liver failure where ammonia detoxification is impaired, L-citrulline has been observed to support ammonia clearance by enhancing urea production. umk.pl The malate (B86768) component of L-Citrulline DL-Malate may also contribute to ammonia clearance by participating in the Krebs cycle, which can indirectly support the urea cycle's energy requirements. swolverine.com

Key Enzymes in the Urea Cycle Involving L-CitrullineFunction
Ornithine Transcarbamylase (OTC)Synthesizes L-citrulline from ornithine and carbamoyl phosphate. mdpi.combevital.no
Argininosuccinate Synthetase (ASS)Converts L-citrulline and aspartate to argininosuccinate. drugbank.comuniprot.orgmdpi.com
Argininosuccinate Lyase (ASL)Cleaves argininosuccinate into L-arginine and fumarate. mdpi.com
ArginaseMetabolizes L-arginine into urea and ornithine. mdpi.com

Nitric Oxide (NO) Biosynthesis Pathway Augmentation

L-citrulline plays a crucial role in augmenting the nitric oxide (NO) biosynthesis pathway. NO is a vital signaling molecule involved in numerous physiological processes, including the regulation of vasodilation, blood flow, and mitochondrial respiration. mdpi.comnih.gov The production of NO is catalyzed by the enzyme nitric oxide synthase (NOS), which converts L-arginine to L-citrulline and NO. drugbank.com

Oral supplementation with L-citrulline has been shown to be a more effective method for increasing plasma L-arginine levels than supplementing with L-arginine itself. swolverine.com This is because ingested L-citrulline bypasses the extensive first-pass metabolism in the liver that L-arginine undergoes. swolverine.com L-citrulline is absorbed from the small intestine and transported to the kidneys, where it is efficiently converted into L-arginine by the enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). researchgate.netnih.gov This newly synthesized L-arginine is then released into the bloodstream, increasing its systemic bioavailability for various tissues to utilize in NO production. researchgate.netnih.gov This intestinal-renal axis for arginine synthesis effectively "masks" arginine as citrulline to avoid hepatic catabolism. researchgate.net

There are three main isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). drugbank.com eNOS and nNOS are constitutive enzymes, meaning they are typically always present and produce low levels of NO for signaling purposes. iNOS, on the other hand, is induced by inflammatory stimuli and can produce large amounts of NO. The increased availability of L-arginine resulting from L-citrulline supplementation serves as a substrate for all three NOS isoforms. drugbank.com The primary focus in the context of vascular health and performance is the activation of eNOS in the endothelial cells lining blood vessels, which leads to the production of NO and subsequent vasodilation. nih.gov

Arginase is the enzyme that competes with NOS for their common substrate, L-arginine, by converting it to ornithine and urea. mdpi.com High arginase activity can therefore limit the amount of L-arginine available for NO synthesis. Some in vitro and in vivo studies suggest that L-citrulline may act as an allosteric inhibitor of arginase activity. mdpi.com By inhibiting arginase, L-citrulline can further increase the bioavailability of L-arginine for the NOS pathway, leading to enhanced NO production. unirioja.es

The primary mechanism by which NO promotes smooth muscle relaxation and vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. nih.gov NO produced by eNOS in endothelial cells diffuses into the adjacent smooth muscle cells and binds to the heme group of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). drugbank.com Increased levels of cGMP lead to a cascade of downstream signaling events that ultimately result in a decrease in intracellular calcium concentration and the relaxation of the smooth muscle fibers. This relaxation of the vascular smooth muscle leads to the widening of the blood vessels, a process known as vasodilation. nih.gov This improved blood flow enhances the delivery of oxygen and nutrients to tissues, including working muscles. cambridgecommodities.comumk.pl

DL-Malate Metabolic Contributions

DL-malate, a racemic mixture of D-malate and L-malate, primarily influences energy metabolism through its L-isomeric form, which is an active intermediate in central metabolic pathways. aapharmachem.comaapharmachem.commdpi.com

Integration into the Tricarboxylic Acid (TCA) Cycle

L-malate is a key intermediate of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle. reddragonnutritionals.compromegaconnections.com This cycle is the central hub of cellular respiration, occurring within the mitochondrial matrix, and is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy. nih.govwikipedia.org

Within the TCA cycle, L-malate is formed from fumarate through a hydration reaction catalyzed by the enzyme fumarase. promegaconnections.com Subsequently, L-malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that is coupled with the reduction of NAD+ to NADH. sav.sknih.gov The regeneration of oxaloacetate is crucial for the cycle to continue, as it condenses with acetyl-CoA to form citrate (B86180) in the first step of the cycle. nih.gov

Table 1: Key Reactions of L-Malate in the TCA Cycle

ReactantEnzymeProductCoenzyme Change
Fumarate + H₂OFumaraseL-MalateNone
L-MalateMalate DehydrogenaseOxaloacetateNAD⁺ → NADH + H⁺

Mechanisms of Cellular Adenosine (B11128) Triphosphate (ATP) Production and Turnover

The contribution of DL-malate to cellular ATP production is multifaceted. As an intermediate of the TCA cycle, the oxidation of L-malate to oxaloacetate directly generates one molecule of NADH. sav.sknih.gov This NADH then donates its electrons to the electron transport chain (ETC) located on the inner mitochondrial membrane. The passage of electrons through the ETC drives the pumping of protons across the membrane, creating a proton gradient that is utilized by ATP synthase to produce ATP through oxidative phosphorylation. nih.govcas.cz

Influence on Malate Dehydrogenase (MDH) Activity and Malate-Aspartate Shuttle (MAS)

Malate dehydrogenase (MDH) is a key enzyme that exists in both the mitochondrial matrix (mMDH or MDH2) and the cytoplasm (cMDH or MDH1). sav.sknih.govmdpi.com It catalyzes the reversible interconversion of malate and oxaloacetate. sav.sknih.gov The activity of MDH is crucial for both the TCA cycle and the malate-aspartate shuttle (MAS). sav.skportlandpress.com

The malate-aspartate shuttle is a primary mechanism for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. promegaconnections.comnih.gov Cytosolic MDH reduces oxaloacetate to malate, using NADH from glycolysis. Malate then enters the mitochondria via a specific transporter and is re-oxidized to oxaloacetate by mitochondrial MDH, regenerating NADH inside the mitochondria. nih.gov

Supplementation with L-malate has been shown to increase the activity of MDH. researchgate.net Increased MDH activity could enhance the efficiency of the malate-aspartate shuttle, thereby improving the transfer of cytosolic NADH into the mitochondria and increasing ATP availability. nih.gov This is supported by findings that show L-malate supplementation can improve mitochondrial function. cas.cz Citrin, an aspartate-glutamate carrier protein, is also a critical component of the MAS, and its deficiency can block the shuttle, leading to an increase in the cytosolic NADH/NAD+ ratio. nih.gov

Table 2: Components and Function of the Malate-Aspartate Shuttle

ComponentLocationFunction
Cytosolic Malate Dehydrogenase (MDH1)CytosolConverts oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺.
Mitochondrial Malate Dehydrogenase (MDH2)Mitochondrial MatrixConverts malate to oxaloacetate, reducing mitochondrial NAD⁺ to NADH.
Malate-α-ketoglutarate antiporterInner Mitochondrial MembraneTransports malate into the mitochondria and α-ketoglutarate out.
Aspartate-glutamate carrier (Citrin)Inner Mitochondrial MembraneTransports aspartate out of the mitochondria and glutamate (B1630785) in.
Aspartate AminotransferaseCytosol and MitochondriaInterconverts aspartate and α-ketoglutarate with oxaloacetate and glutamate.

Synergistic Metabolic Interactions of L-Citrulline DL-Malate

The combination of L-citrulline and DL-malate in a single compound results in synergistic metabolic effects that extend beyond the individual actions of each component. reddragonnutritionals.com

Interplay between Urea Cycle and TCA Cycle Metabolites

L-citrulline is a key intermediate in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it to urea. reddragonnutritionals.commdpi.comcambridgecommodities.com The urea cycle and the TCA cycle are interconnected through the aspartate-argininosuccinate shunt. caldic.com Fumarate, produced during the conversion of argininosuccinate to arginine in the urea cycle, is an intermediate of the TCA cycle. caldic.com This fumarate can enter the TCA cycle to be converted to malate and then oxaloacetate. caldic.com

The oxaloacetate can then be transaminated to form aspartate, which is required for the conversion of citrulline to argininosuccinate, thus completing the link between the two cycles. caldic.com By providing both a key urea cycle intermediate (L-citrulline) and a key TCA cycle intermediate (L-malate), L-citrulline DL-malate can potentially enhance the flux through both pathways. The L-citrulline component can help manage ammonia, a byproduct of amino acid catabolism that can increase during intense exercise, while the malate component can fuel the TCA cycle for energy production. nih.govcambridgecommodities.com

Modulation of Pyruvate (B1213749) and Lactate (B86563) Metabolic Fluxes

During high-intensity exercise, the rate of glycolysis can exceed the capacity of the TCA cycle to oxidize pyruvate, leading to the conversion of pyruvate to lactate. nih.gov The accumulation of lactate and associated protons is a contributing factor to muscle fatigue. cambridgecommodities.com

L-citrulline DL-malate can influence pyruvate and lactate metabolism through several mechanisms. The malate component, by enhancing TCA cycle flux, can increase the aerobic utilization of pyruvate, thereby reducing its conversion to lactate. nih.govhumankinetics.com Malate can also be directly produced from pyruvate through an anaplerotic reaction, which may further support aerobic metabolism. mdpi.com

The L-citrulline component, by participating in the urea cycle, aids in the clearance of ammonia. mdpi.comcambridgecommodities.com Elevated ammonia levels can stimulate phosphofructokinase, a key glycolytic enzyme, leading to increased lactate production. nih.gov By buffering ammonia, L-citrulline can indirectly decrease lactate production. mdpi.comhumankinetics.com Some studies suggest that L-citrulline supplementation can promote lactate metabolism by increasing the expression of lactate dehydrogenase B (LDH-B), which converts lactate back to pyruvate, and monocarboxylate transporter 1 (MCT1), which facilitates lactate transport into muscle cells for use as fuel. nih.gov However, research on the direct effects of L-citrulline DL-malate on lactate levels has produced mixed results. tandfonline.com

Cellular and Molecular Mechanisms of L Citrulline Dl Malate

Cellular Transport and Uptake Systems

The journey of L-citrulline DL-malate begins with its absorption and transport across cellular membranes, a process mediated by specific transporter proteins. The efficiency of this uptake is a critical determinant of its bioavailability and subsequent metabolic impact.

L-citrulline is primarily synthesized in the enterocytes of the small intestine from precursors like glutamine. mdpi.comnih.gov Following its synthesis or oral supplementation, it is released from these intestinal cells into the portal circulation. nih.gov Unlike many other amino acids, L-citrulline largely bypasses metabolism in the liver, allowing it to enter systemic circulation. nih.govnih.gov This unique characteristic makes plasma citrulline levels a reliable marker for intestinal function and absorptive capacity. mdpi.comnih.govnih.gov In cases of impaired intestinal function, plasma citrulline levels are often reduced. nih.gov

Kinetic analyses have indicated the involvement of both sodium-dependent and sodium-independent saturable transport systems in the uptake of L-citrulline by intestinal cells. ucl.ac.uk Studies using Caco-2 cells, a model for the intestinal barrier, have shown that L-citrulline uptake is pH-independent but is reduced in the absence of sodium, further supporting the role of sodium-dependent transporters. ucl.ac.uk

The transport of L-citrulline across cellular membranes is facilitated by a variety of amino acid transporters (AATs). nih.gov While a single, specific transporter for L-citrulline has not been definitively identified, several candidates have been proposed to play a role. nih.gov

The B⁰-transporters are suggested to be involved in the sodium-dependent transport of L-citrulline across enterocytes. nih.gov In the brain, the large neutral amino acid transporter 1 (LAT1) has been identified as a key mediator of L-citrulline transport across the blood-brain barrier. nih.govmdpi.com This transport is competitively inhibited by other large neutral amino acids such as L-dopa and gabapentin. nih.gov The system b⁰,⁺ transporter is also implicated in L-citrulline uptake, as demonstrated by inhibition studies with the compound harmaline. nih.gov

The following table summarizes the key amino acid transporters involved in L-Citrulline uptake:

Transporter System Key Characteristics Tissue Location Role in L-Citrulline Transport
B⁰-transporters Sodium-dependent Intestinal Enterocytes Suggested to play a role in the intestinal absorption of L-citrulline. nih.gov
LAT1 (L-type Amino Acid Transporter 1) Sodium-independent Blood-Brain Barrier Primarily mediates the transport of L-citrulline into the brain. nih.govmdpi.com

| System b⁰,⁺ | Sodium-independent | Blood-Brain Barrier | Contributes to the transport of L-citrulline, as evidenced by inhibition with harmaline. nih.gov |

Following its absorption and entry into systemic circulation, L-citrulline is distributed to various tissues. A significant portion, approximately 83%, is taken up by the kidneys. examine.com In the proximal tubules of the kidneys, L-citrulline is converted to L-arginine by the enzymes argininosuccinate (B1211890) synthase and argininosuccinate lyase. nih.govexamine.com This renal synthesis of arginine from citrulline is a crucial pathway for maintaining whole-body arginine homeostasis. nih.gov

Besides the kidneys, L-citrulline is also taken up by other tissues, including endothelial cells and neurons. nasa.govmdpi.com In these cells, it can be recycled back to L-arginine, thereby providing a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). nih.govmdpi.com This localized production of NO is important for various physiological functions, including vasodilation and neurotransmission. caringsunshine.comca.gov The cellular and subcellular localization of L-citrulline has been observed to co-localize with neuronal nitric oxide synthase, indicating sites of active NO production. nasa.govresearchgate.net

Intracellular Signal Transduction and Regulatory Processes

Once inside the cell, L-citrulline DL-malate influences key signaling pathways that regulate fundamental cellular processes, including protein synthesis and energy metabolism.

L-citrulline has been shown to stimulate muscle protein synthesis, particularly in conditions of low protein intake or malnutrition. nih.govnih.govcitrage.com This anabolic effect is mediated, at least in part, through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.govrapamycin.news

Studies have demonstrated that L-citrulline supplementation can lead to the phosphorylation and activation of key downstream targets of mTORC1, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). physiology.org The activation of S6K1 and the inhibition of 4E-BP1 by phosphorylation are critical steps in initiating the translation of messenger RNA into protein. physiology.org Interestingly, the stimulatory effect of citrulline on muscle protein synthesis appears to be independent of insulin. nih.govcitrage.com Some research suggests that citrulline may also have mTOR-independent mechanisms for preserving muscle mass. rapamycin.news

The malate (B86768) component of L-citrulline DL-malate may also contribute to enhanced protein synthesis by participating in the Krebs cycle, which can help increase energy production in the form of ATP. asitisnutrition.com

The table below details the research findings on the effects of L-Citrulline on key components of the mTOR signaling pathway:

Signaling Protein Effect of L-Citrulline Functional Consequence
mTOR Increased phosphorylation Activation of the mTORC1 complex. rapamycin.news
S6K1 (S6 Kinase 1) Increased phosphorylation Promotes the initiation of protein synthesis. physiology.org

| 4E-BP1 (eIF4E-Binding Protein 1) | Increased phosphorylation | Releases the inhibition of translation initiation factor eIF4E, allowing protein synthesis to proceed. physiology.org |

L-citrulline DL-malate can influence mitochondrial function, which is central to cellular energy production. The malate component is an intermediate of the tricarboxylic acid (TCA) cycle, and its increased availability may enhance the rate of oxidative ATP production. ufl.edunih.gov

L-citrulline's role in promoting nitric oxide (NO) production is also linked to mitochondrial effects. caringsunshine.com NO can influence mitochondrial biogenesis, the process of generating new mitochondria. caringsunshine.com Preclinical studies suggest that L-citrulline may indirectly stimulate mitochondrial biogenesis through the neuronal nitric oxide synthase (nNOS) pathway in skeletal muscle. nih.gov This can lead to an increase in the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.gov

Key research findings on the impact of L-Citrulline on mitochondrial function are summarized below:

Mitochondrial Process Effect of L-Citrulline DL-Malate Research Finding
ATP Production Potential to increase the rate of oxidative ATP production. The malate component can act as an intermediate in the TCA cycle. ufl.edunih.gov
Mitochondrial Biogenesis May indirectly stimulate mitochondrial biogenesis. Potentially through the nNOS/NO pathway and increased PGC-1α expression. nih.gov
Mitochondrial Dynamics Inhibits excessive mitochondrial fission. Regulates Drp1 phosphorylation via a NO-mediated mechanism, preserving mitochondrial integrity under stress. cambridge.orgmdpi.com

Cellular Oxidative Stress Response and Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase)

L-Citrulline DL-Malate influences the cellular environment by modulating the balance between oxidative stress and the body's antioxidant defense systems. As a non-essential amino acid, L-citrulline may bolster the antioxidant response, particularly following strenuous activity which is known to increase oxidative stress. examine.com The compound's role is linked to its ability to increase nitric oxide (NO) levels by raising blood arginine levels, which in turn can impact antioxidant processes. examine.com

Research has demonstrated that supplementation with L-citrulline can affect the activity of key antioxidant enzymes. These enzymes are critical components of the cellular defense mechanism against reactive oxygen species (ROS). The primary antioxidant enzymes influenced include Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). examine.comresearchgate.net

A study involving trained men who took L-citrulline before high-intensity interval exercise observed specific changes in antioxidant enzyme levels. examine.com Ten minutes post-exercise, Superoxide Dismutase levels showed a greater increase in the L-citrulline group compared to the placebo group. examine.com Similarly, Glutathione Peroxidase levels increased 10 minutes after exercise exclusively in the group that received L-citrulline. examine.com Conversely, while Catalase levels rose in both groups, the increase was greater with the placebo immediately after and 10 minutes post-exercise. examine.com

Table 1: Effect of L-Citrulline on Antioxidant Enzyme Levels Post-Exercise

Enzyme Time Point Observation with L-Citrulline Reference
Superoxide Dismutase (SOD) 10 mins post-exercise Greater increase compared to placebo examine.com
Glutathione Peroxidase (GPx) 10 mins post-exercise Increased (no increase in placebo group) examine.com

| Catalase (CAT) | Immediately & 10 mins post-exercise | Increased, but less than placebo group | examine.com |

These findings suggest a nuanced role for L-citrulline in modulating the enzymatic antioxidant system in response to exercise-induced oxidative stress.

Anti-inflammatory Pathway Regulation (e.g., NF-κB pathway)

L-Citrulline has been shown to exert anti-inflammatory effects by regulating key signaling pathways within cells. One of the most significant of these is the nuclear factor-kappaB (NF-κB) pathway, which is recognized as a critical component in the mediation of immune and inflammatory responses. nih.govmdpi.com

Studies have demonstrated that citrulline can inhibit the activation of the NF-κB pathway. For instance, in a study on mouse macrophages, citrulline was found to inhibit lipopolysaccharide (LPS)-induced pyroptosis, a form of inflammatory cell death. nih.gov This inhibitory effect was directly linked to the inactivation of the NF-κB/p65 signaling pathway by preventing the translocation of the p65 subunit into the nucleus. nih.gov The reversal of this effect by an NF-κB activator confirmed that citrulline's anti-pyroptotic action is mediated through this specific pathway. nih.gov

Further research supports this mechanism, indicating that oral citrulline may mitigate intestinal damage by inactivating the NF-κB pathway. dntb.gov.ua However, the interaction can be context-dependent. In a study on synovial cells, the combination of citrulline with glucosamine (B1671600) did not suppress the NF-κB pathway but instead suppressed the ERK1/2 signaling pathway to reduce inflammation. nih.gov This indicates that while L-citrulline can directly modulate NF-κB, its precise mechanism may vary depending on the cellular environment and the presence of other compounds.

Post-Translational Modification: Protein Citrullination by Peptidylarginine Deiminases (PADs)

Protein citrullination is a post-translational modification where a positively charged arginine residue on a protein is converted into a neutral citrulline residue. This process is catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs). This modification is distinct from the metabolic roles of the free amino acid L-citrulline.

The activation of PAD enzymes is often triggered by a significant influx of calcium into the cell, which can occur under conditions of cellular stress. researchgate.net This activation leads to the citrullination of specific proteins, altering their structure and function. While L-citrulline is the product of this enzymatic reaction on protein-bound arginine, the direct influence of supplemental L-Citrulline DL-Malate on the activity of PAD enzymes is not well-established. The primary connection lies in the shared identity of the resulting amino acid residue, though one is integrated into a protein structure while the other is a free amino acid involved in metabolic cycles like the urea (B33335) cycle. researchgate.netnih.gov

Influence on Polyamine Biosynthesis and Cellular Homeostasis

L-citrulline supplementation has been found to influence the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and maintaining cellular homeostasis. The primary mechanism is through its role as an effective precursor for the synthesis of arginine. nih.gov Arginine is a direct precursor for the synthesis of polyamines through the action of the enzyme ornithine decarboxylase, which produces putrescine from ornithine (derived from arginine).

A study conducted on horses demonstrated that L-citrulline supplementation led to a significant increase in plasma concentrations of the polyamines putrescine and spermidine. nih.gov This finding directly indicates that increasing the availability of L-citrulline can enhance the polyamine biosynthesis pathway.

Table 2: Effect of L-Citrulline Supplementation on Plasma Polyamines

Polyamine Effect of L-Citrulline Reference
Putrescine Significantly increased nih.gov

| Spermidine | Significantly increased | nih.gov |

Preclinical Research Paradigms and Mechanistic Investigations of L Citrulline Dl Malate

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the molecular and cellular pathways influenced by L-Citrulline DL-Malate. These systems are instrumental in understanding the compound's direct effects on specific cell types and their functions.

Isolated Cell Culture Systems for Biochemical Pathway Analysis (e.g., Endothelial Cells, Macrophages, Smooth Muscle Cells)

Isolated cell cultures are fundamental tools for investigating the direct impact of L-Citrulline DL-Malate on cellular processes. Studies have particularly focused on cell types relevant to vascular and immune function.

Endothelial Cells: Research has extensively explored the role of L-citrulline in endothelial nitric oxide (NO) production. As a precursor to L-arginine, L-citrulline supplementation effectively increases intracellular L-arginine levels, thereby enhancing the activity of endothelial nitric oxide synthase (eNOS) to produce NO. nih.govfrontiersin.org This vasodilatory molecule is critical for maintaining cardiovascular health. In vitro studies using human pulmonary artery endothelial cells (PAECs) have shown that L-citrulline treatment can increase NO production, which is a key factor in vascular relaxation. researchgate.net Furthermore, L-citrulline has been shown to protect endothelial cells from injury induced by substances like asymmetric dimethylarginine (ADMA), a known inhibitor of eNOS.

Macrophages: The immunomodulatory effects of L-Citrulline DL-Malate are often investigated using macrophage cell lines. L-citrulline has been demonstrated to regulate macrophage metabolism and inflammatory responses. nih.gov Studies have shown that L-citrulline can suppress pro-inflammatory responses in macrophages, potentially through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov In models of inflammation, L-citrulline has been observed to modulate the production of cytokines, reducing pro-inflammatory mediators while preserving or enhancing anti-inflammatory ones. nih.govencyclopedia.pub For instance, in vitro investigations have shown that L-citrulline can directly influence macrophage function and modify NO production, which plays a complex role in inflammation. encyclopedia.pub

Smooth Muscle Cells: The influence of L-Citrulline DL-Malate on vascular smooth muscle cells is primarily linked to the NO signaling pathway. Increased NO production from endothelial cells diffuses to adjacent smooth muscle cells, leading to their relaxation and contributing to vasodilation. nih.gov This mechanism is fundamental to the regulation of blood pressure and blood flow.

Below is a summary of key findings from in vitro studies on isolated cell cultures:

Organotypic Culture Models

Organotypic cultures, which maintain the three-dimensional structure and cellular diversity of tissues, offer a more physiologically relevant in vitro system compared to isolated cell cultures. researchgate.netmdpi.comnih.gov While specific studies focusing on L-Citrulline DL-Malate in organotypic models are not extensively documented, the application of these models provides a promising avenue for future research. For instance, organotypic brain slice cultures are well-established for studying neurodegenerative diseases and could be utilized to investigate the neuroprotective potential of L-Citrulline DL-Malate. researchgate.netmdpi.comnih.govnih.gov Similarly, organotypic gut models could be employed to explore its effects on intestinal health and integrity in a complex, multi-cellular environment that mimics the native tissue. aging-us.com These models allow for the examination of cell-cell interactions and tissue-level responses to the compound. mdpi.comnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of L-Citrulline DL-Malate, including its metabolism, physiological impact, and potential as a biomarker.

Rodent Models for Metabolic and Physiological System Studies

Rodent models have been instrumental in elucidating the effects of L-Citrulline DL-Malate on various metabolic and physiological parameters.

Metabolic Studies: In obese and diabetic rat models, L-citrulline supplementation has been shown to improve metabolic profiles. For example, studies have reported reductions in fat mass and improvements in glucose and fatty acid metabolism. nih.gov

Exercise Performance: The malate (B86768) component of L-Citrulline DL-Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, suggesting a role in energy production. nih.gov Rodent studies have demonstrated that supplementation can enhance exercise performance, potentially by increasing ATP production and reducing ammonia (B1221849) accumulation during high-intensity exercise. nih.gov In mice, L-malate supplementation has been shown to increase the activity of malate dehydrogenase, a rate-limiting enzyme in the malate-aspartate shuttle, which could improve energy utilization. nih.gov

The following table summarizes findings from rodent studies:

Large Animal Models in Specific Metabolic Contexts

Large animal models, such as pigs, horses, and cattle, offer valuable insights into the metabolic and physiological effects of L-Citrulline DL-Malate in species with greater anatomical and physiological similarities to humans in certain aspects.

Porcine Models: In finishing pigs, dietary L-citrulline supplementation has been shown to significantly increase final weight and carcass weight, suggesting a role in promoting growth performance. nih.govresearchgate.net These studies also indicated alterations in the gut microbiota, which may be associated with the observed metabolic effects. nih.govresearchgate.net

Equine Models: Research in horses suggests that L-Citrulline DL-Malate may enhance athletic performance by improving blood flow and endurance. firstchoiceequine.comfirstchoiceequine.com Its vasodilatory properties are thought to be beneficial for oxygen and nutrient delivery to muscles. firstchoiceequine.comfirstchoiceequine.com Studies in Yili horses have shown that L-citrulline supplementation can increase plasma citrulline and arginine concentrations, enhance antioxidant capacity, and reduce lactate (B86563) levels after high-intensity exercise. madbarn.comnih.govresearchgate.net

Bovine Models: In lactating beef cows, dietary supplementation with L-citrulline has been found to enhance embryonic survival. nih.govmdpi.comresearchgate.netsemanticscholar.org This effect was associated with increased maternal plasma concentrations of citrulline, arginine, and other metabolically related amino acids, as well as insulin, and a decrease in ammonia levels. nih.govmdpi.comresearchgate.netsemanticscholar.org

Key findings from large animal model studies are presented below:

L-Citrulline as a Biomarker for Enterocyte Functional Mass and Gastrointestinal Integrity in Preclinical Toxicology

Circulating L-citrulline levels have emerged as a promising biomarker for assessing the functional mass of enterocytes and the integrity of the gastrointestinal (GI) tract in preclinical toxicology studies. nih.govnih.govuzh.ch Since L-citrulline is primarily produced by the enterocytes of the small intestine, a decrease in its plasma concentration can indicate intestinal mucosal damage. nih.govnih.gov

In repeat-dose toxicity studies in beagle dogs and Wistar rats, plasma L-citrulline has been evaluated as a safety biomarker for intestinal toxicity. nih.gov A significant decrease in plasma L-citrulline levels (greater than 50% from baseline) was found to correlate well with histopathological findings of intestinal damage, such as crypt necrosis and villus atrophy, as well as clinical signs like bloody feces and diarrhea. nih.gov This makes plasma L-citrulline a valuable tool for the early detection of GI toxicity during drug development. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Preclinical studies in animal models have been crucial for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of L-Citrulline DL-malate's constituent parts. These investigations provide foundational knowledge on the absorption, distribution, metabolism, and excretion (ADME) of L-citrulline and malate, as well as their physiological effects.

In several repeat-dose toxicity studies involving beagle dogs and Wistar (Han) rats, plasma L-citrulline levels were evaluated as a potential biomarker for intestinal toxicity. nih.govresearchgate.net In dogs, a dose-dependent decrease in plasma L-citrulline was observed. A significant drop of over 50% from baseline values correlated strongly with histopathological findings such as intestinal crypt necrosis and villus atrophy. nih.govresearchgate.net During recovery periods, L-citrulline levels showed a trend of increasing. nih.gov In rats, a decrease in absolute L-citrulline plasma levels was noted in treated animals compared to control groups. nih.govresearchgate.net These studies highlight the large physiological variation in L-citrulline levels across species. nih.gov

Pharmacodynamic effects have been explored in the context of exercise performance and metabolic regulation. In mice, supplementation with L-citrulline demonstrated an ability to reduce ammonia accumulation during exhaustive exercise. nih.gov Specifically, ingestion of citrulline was reported to lower ammonia levels and increase the time to exhaustion during swimming tests. nih.gov The malate component has also been investigated; evidence in mice has shown that L-malate supplementation increased the activity of malate dehydrogenase (MDH), a key enzyme in the tricarboxylic acid (TCA) cycle, in a dose-responsive manner. nih.gov In studies with Yili horses, L-citrulline supplementation was found to significantly increase the plasma concentrations of both L-citrulline and its metabolic product, L-arginine, while also enhancing antioxidant capacity and reducing lactate levels. nih.gov

Pharmacokinetic and Pharmacodynamic Findings in Animal Models
Animal ModelComponent StudiedKey FindingsReference
Beagle DogsL-CitrullineDose-dependent decrease in plasma L-citrulline; >50% decrease correlated with intestinal histopathological changes. nih.govresearchgate.net
Wistar (Han) RatsL-CitrullineDecreased absolute plasma L-citrulline levels compared to control groups in toxicity studies. nih.govresearchgate.net
MiceL-CitrullineReduced ammonia accumulation and increased time to exhaustion in swimming tests. nih.gov
MiceL-MalateDose-dependent increase in malate dehydrogenase (MDH) activity. nih.gov
Yili HorsesL-CitrullineSignificantly increased plasma concentrations of L-citrulline and L-arginine; enhanced antioxidant capacity. nih.gov

Theoretical and Computational Approaches

Biochemical Pathway Modeling and Simulation

Biochemical pathway modeling is a critical tool for understanding the systemic effects of L-Citrulline DL-malate. These computational models and simulations aim to predict how providing exogenous L-citrulline and malate will perturb key metabolic networks.

The primary pathways of interest are the urea (B33335) cycle and the nitric oxide (NO) synthesis pathway for L-citrulline, and the TCA cycle for malate. nih.govresearchgate.net L-citrulline is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl (B1232498) phosphate (B84403). wikipedia.org It is also a precursor for the synthesis of L-arginine, the substrate for nitric oxide synthase (NOS) to produce NO. wikipedia.orgnih.gov Malate is an intermediate of the TCA cycle, which is central to cellular energy production. nih.gov

Enzyme Kinetic Studies and Molecular Docking

Enzyme kinetic studies and molecular docking provide insights into the molecular interactions between the components of L-Citrulline DL-malate and their respective enzymes. These computational techniques help to characterize binding affinities and predict how changes in substrate concentration will affect reaction rates.

Key enzymes in L-citrulline metabolism include argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL), which together convert L-citrulline to L-arginine, and nitric oxide synthase (NOS), which metabolizes L-arginine to produce NO and L-citrulline. mdpi.com For malate, a critical enzyme is malate dehydrogenase (MDH), which catalyzes the reversible conversion of malate to oxaloacetate in the TCA cycle. nih.gov Enzyme kinetic studies can determine parameters like the Michaelis constant (Km) and maximum velocity (Vmax) for these reactions, helping to predict how an influx of L-citrulline or malate will affect their respective metabolic pathways.

Q & A

Basic: What pharmacokinetic differences exist between L-Citrulline and L-Citrulline DL-malate in elevating plasma arginine levels?

L-Citrulline DL-malate demonstrates superior bioavailability compared to L-Citrulline alone due to the synergistic role of DL-malate in enhancing intestinal absorption and delaying arginase-mediated arginine breakdown. Studies suggest that the malate component stabilizes L-Citrulline during digestion, leading to prolonged plasma arginine elevation (up to 24 hours) and sustained nitric oxide production. Researchers should use stable isotopic tracers (e.g., ¹³C-arginine) and frequent blood sampling to quantify temporal differences in arginine kinetics between formulations .

Advanced: How can experimental designs assess the synergistic effects of DL-malate in L-Citrulline DL-malate on ATP production during exercise?

Controlled crossover trials should combine indirect calorimetry with muscle biopsies to measure ATP turnover rates and citrate synthase activity. DL-malate, a citric acid cycle intermediate, enhances mitochondrial malate dehydrogenase activity, which can be quantified via LC-MS/MS analysis of tricarboxylic acid (TCA) cycle intermediates in skeletal muscle tissue. Researchers must standardize exercise protocols (e.g., 70% VO₂ max cycling) and control for dietary malate intake to isolate mechanistic effects .

Basic: What safety considerations apply to L-Citrulline DL-malate use in vulnerable populations such as pregnant women?

Current evidence classifies L-Citrulline DL-malate as GRAS (Generally Recognized as Safe) by the FDA, with no reported adverse effects in clinical trials. However, no large-scale studies specifically target pregnant or lactating populations. Researchers should adhere to Phase I safety protocols, including renal function monitoring (e.g., serum urea/creatinine ratios) and nitric oxide metabolite analysis (plasma nitrite/nitrate) to assess physiological tolerance .

Advanced: How can contradictions in ergogenic benefit studies of L-Citrulline DL-malate be methodologically resolved?

Conflicting results on athletic performance (e.g., endurance vs. strength outcomes) often stem from variability in dosing (3–6 g/day), malate ratios (1:1 vs. 2:1), and exercise modalities. Meta-analyses should stratify data by these variables and use mixed-effects models to account for heterogeneity. Dual-energy X-ray absorptiometry (DEXA) and isokinetic dynamometry can standardize muscle mass and strength measurements across studies .

Basic: Which analytical techniques reliably quantify L-Citrulline and DL-malate ratios in research formulations?

High-performance liquid chromatography (HPLC) with UV detection (210 nm) is the gold standard for quantifying L-Citrulline, while enzymatic assays using malate dehydrogenase (MDH) and NADH oxidation kinetics are optimal for DL-malate. Researchers must validate methods using certified reference materials (e.g., USP-grade L-Citrulline DL-malate) and report coefficients of variation (CV <5%) for reproducibility .

Advanced: How should pharmacokinetic models account for dual metabolic pathways of L-Citrulline DL-malate?

Compartmental models should integrate:

  • L-Citrulline : Urea cycle metabolism (conversion to arginine in kidneys).
  • DL-malate : TCA cycle oxidation and gluconeogenesis.
    Non-linear mixed-effects modeling (NONMEM) can estimate clearance rates and inter-individual variability. Stable isotope tracers (e.g., ¹³C-malate) paired with arterial-venous blood sampling improve model precision .

Basic: What standardized protocols measure nitric oxide bioavailability post-L-Citrulline DL-malate supplementation?

Flow-mediated dilation (FMD) of the brachial artery is the clinical standard for assessing endothelial nitric oxide release. Researchers should pair FMD with plasma nitrite/nitrate quantification via chemiluminescence and control for confounding factors (e.g., dietary nitrate intake, circadian rhythm) .

Advanced: What computational approaches predict optimal L-Citrulline:DL-malate ratios for specific applications?

Physiologically based pharmacokinetic (PBPK) modeling can simulate absorption/distribution dynamics under varying ratios (1:1 vs. 2:1). Monte Carlo simulations help identify ratios that maximize arginine AUC (area under the curve) while minimizing renal excretion. In vitro Caco-2 cell permeability assays validate predicted absorption rates .

Basic: How do regulatory guidelines influence clinical trial design for L-Citrulline DL-malate?

Trials must comply with FDA 21 CFR §101.72 for structure/function claims and EU Regulation (EC) No 1924/2006 for health claims. Protocols should include adverse event reporting aligned with MedDRA terminology and pre-specified endpoints (e.g., nitric oxide biomarkers, muscle recovery indices) .

Advanced: What strategies improve systematic reviews of L-Citrulline DL-malate by incorporating grey literature?

Use LLM-assisted searches (e.g., GPT-4) to collate non-indexed sources like conference abstracts, government reports, and clinical trial registries. PRISMA guidelines should be adapted to weight grey literature using the AACODS checklist (Authority, Accuracy, Coverage, Objectivity, Date, Significance). Sensitivity analyses must assess bias introduced by non-peer-reviewed data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.